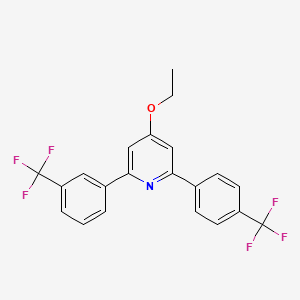
3-Pyridinecarboxamide, 5-bromo-N-methyl-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinecarboxamide, 5-bromo-N-methyl-N-tricyclo(3311(sup 3,7))dec-1-yl- is a complex organic compound with a unique structure that combines a pyridine ring with a tricyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, 5-bromo-N-methyl-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl- typically involves multiple steps. The starting materials often include pyridine derivatives and tricyclic compounds. The bromination of the pyridine ring is a crucial step, which can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The methylation of the nitrogen atom is usually carried out using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyridinecarboxamide, 5-bromo-N-methyl-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other nucleophiles in an appropriate solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Pyridinecarboxamide, 5-bromo-N-methyl-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 3-Pyridinecarboxamide, 5-bromo-N-methyl-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tricyclic structure may enhance its binding affinity and specificity, leading to potent biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Pyridinecarboxamide: A simpler analog without the tricyclic structure.
5-Bromo-N-methylpyridine: Lacks the tricyclic framework.
Tricyclo(3.3.1.1(sup 3,7))decane: A tricyclic compound without the pyridine ring.
Uniqueness
3-Pyridinecarboxamide, 5-bromo-N-methyl-N-tricyclo(3311(sup 3,7))dec-1-yl- is unique due to its combination of a pyridine ring with a tricyclic structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
126947-72-6 |
|---|---|
Molekularformel |
C17H21BrN2O |
Molekulargewicht |
349.3 g/mol |
IUPAC-Name |
N-(1-adamantyl)-5-bromo-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C17H21BrN2O/c1-20(16(21)14-5-15(18)10-19-9-14)17-6-11-2-12(7-17)4-13(3-11)8-17/h5,9-13H,2-4,6-8H2,1H3 |
InChI-Schlüssel |
RBIGPVVIBVAWJV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=O)C1=CC(=CN=C1)Br)C23CC4CC(C2)CC(C4)C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy-2-phenyl-](/img/structure/B14292611.png)
![4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-6-methyl-1-oxopyridin-1-ium-2(1H)-ylidene]-6-methylpyridin-1(2H)-olate](/img/structure/B14292614.png)
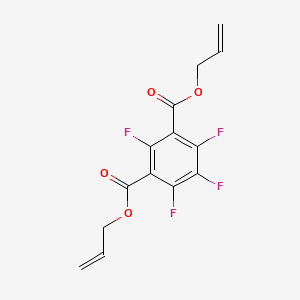
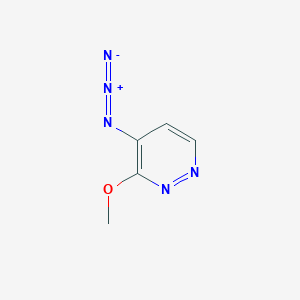
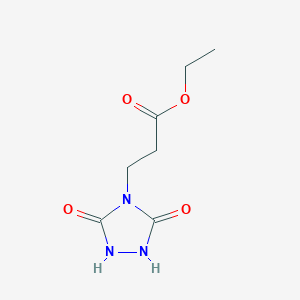
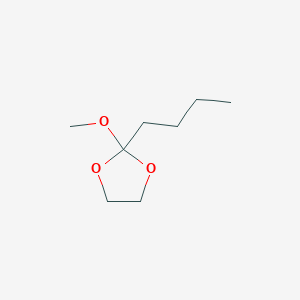
![1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-](/img/structure/B14292639.png)
![1-[2-(Methylamino)-2-oxoethyl]-4,4'-bipyridin-1-ium dichloride](/img/structure/B14292647.png)
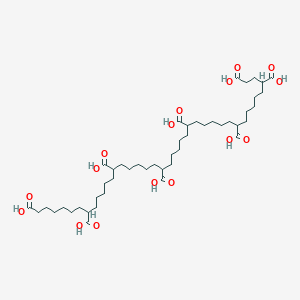

![2-[1-(2-Aminophenyl)ethylidene]-N-phenylhydrazine-1-carbothioamide](/img/structure/B14292670.png)
![Benzoic acid, 2-[[(2-acetylphenyl)amino]carbonyl]-](/img/structure/B14292681.png)
